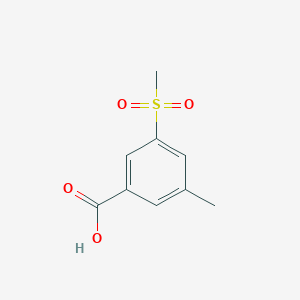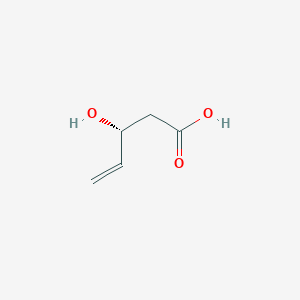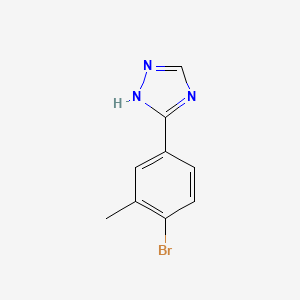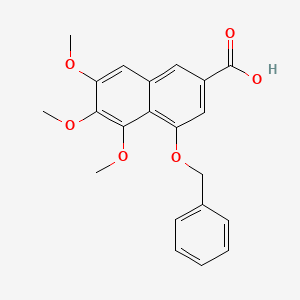
N~1~,N~4~-Bis(2-methoxyphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N4-bis(2-methoxyphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two methoxyphenyl groups and a tetrazine ring, making it a subject of interest for researchers in chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N4-bis(2-methoxyphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This process includes several steps:
Cyclization Reaction: The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of automated reactors and continuous flow systems to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N1,N4-bis(2-methoxyphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxyphenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N1,N4-bis(2-methoxyphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new pharmaceuticals.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N1,N4-bis(2-methoxyphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound’s tetrazine ring can participate in bioorthogonal reactions, making it useful for labeling and tracking biological molecules. Additionally, its methoxyphenyl groups can interact with various enzymes and receptors, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
1-N,4-N-bis(2-methoxyphenyl)cyclohexane-1,4-dicarboxamide: Similar in structure but with a cyclohexane ring instead of a tetrazine ring.
N1,N4-bis(pyridin-3-yl)cyclohexane-1,4-dicarboxamide: Contains pyridinyl groups instead of methoxyphenyl groups.
Uniqueness
N1,N4-bis(2-methoxyphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide is unique due to its tetrazine ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable for applications requiring specific bioorthogonal reactions and interactions with biological molecules.
Propiedades
Número CAS |
336620-74-7 |
|---|---|
Fórmula molecular |
C20H22N6O4 |
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
1-N,4-N-bis(2-methoxyphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide |
InChI |
InChI=1S/C20H22N6O4/c1-13-23-26(20(28)22-16-10-6-8-12-18(16)30-4)14(2)24-25(13)19(27)21-15-9-5-7-11-17(15)29-3/h5-12H,1-4H3,(H,21,27)(H,22,28) |
Clave InChI |
NQRNQMGUPGAASM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=NN1C(=O)NC2=CC=CC=C2OC)C)C(=O)NC3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-(3-bromo-2-methylphenyl)-7-cyanobenzo[d]oxazole-5-carboxylate](/img/structure/B13937088.png)
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-7-chloro-2,4-dimethyl-1,3-benzodioxole-5-carboxylic acid](/img/structure/B13937092.png)









![tert-butyl N-[(3-hydroxyphenyl)methylideneamino]carbamate](/img/structure/B13937173.png)

